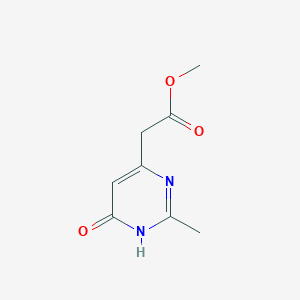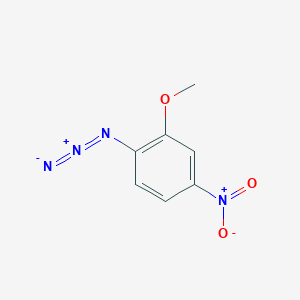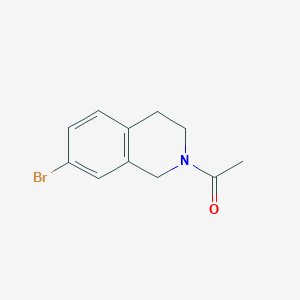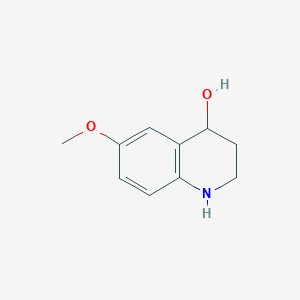![molecular formula C12H16O2S B3389799 2-{[4-(Propan-2-yl)phenyl]sulfanyl}propanoic acid CAS No. 938138-02-4](/img/structure/B3389799.png)
2-{[4-(Propan-2-yl)phenyl]sulfanyl}propanoic acid
説明
2-{[4-(Propan-2-yl)phenyl]sulfanyl}propanoic acid, also known as tiopronin, is an organosulfur compound that has been used for various medical purposes. Tiopronin is a cysteine derivative that has been shown to have antioxidant properties and is used in the treatment of various diseases. In
作用機序
The mechanism of action of 2-{[4-(Propan-2-yl)phenyl]sulfanyl}propanoic acid is not fully understood. It is believed that 2-{[4-(Propan-2-yl)phenyl]sulfanyl}propanoic acid works by increasing the levels of glutathione in the body. Glutathione is an antioxidant that helps to protect cells from damage caused by free radicals. Tiopronin may also work by reducing the levels of cystine in the body. Cystine is a precursor to cysteine, and high levels of cystine can lead to the formation of kidney stones.
Biochemical and Physiological Effects:
Tiopronin has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of cystine in the urine, which can help to prevent the formation of kidney stones. Tiopronin has also been shown to reduce inflammation in the body, which can help to alleviate the symptoms of rheumatoid arthritis. Tiopronin has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
実験室実験の利点と制限
Tiopronin has various advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be scaled up for industrial production. Tiopronin has also been extensively studied for its medical applications, which makes it a useful compound for research. One limitation is that 2-{[4-(Propan-2-yl)phenyl]sulfanyl}propanoic acid has not been fully characterized, and its mechanism of action is not fully understood. Tiopronin also has limited solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for 2-{[4-(Propan-2-yl)phenyl]sulfanyl}propanoic acid research. One direction is to further investigate the mechanism of action of 2-{[4-(Propan-2-yl)phenyl]sulfanyl}propanoic acid. Understanding how 2-{[4-(Propan-2-yl)phenyl]sulfanyl}propanoic acid works at the molecular level could lead to the development of new drugs that target similar pathways. Another direction is to investigate the use of 2-{[4-(Propan-2-yl)phenyl]sulfanyl}propanoic acid in the treatment of other diseases, such as cancer. Tiopronin has been shown to have antioxidant and anti-inflammatory properties, which could make it a useful compound for cancer treatment. Finally, future research could focus on improving the solubility of 2-{[4-(Propan-2-yl)phenyl]sulfanyl}propanoic acid in water, which could make it easier to work with in lab experiments.
科学的研究の応用
Tiopronin has been extensively studied for its medical applications. It has been used for the treatment of various diseases, including cystinuria, rheumatoid arthritis, and Wilson's disease. Tiopronin has been shown to have antioxidant properties and can reduce oxidative stress in the body. It has also been shown to have anti-inflammatory properties and can reduce inflammation in the body.
特性
IUPAC Name |
2-(4-propan-2-ylphenyl)sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2S/c1-8(2)10-4-6-11(7-5-10)15-9(3)12(13)14/h4-9H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHUBHCLAKHITI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)SC(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(Propan-2-yl)phenyl]sulfanyl}propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-fluoro-4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)aniline](/img/structure/B3389742.png)
![3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3389743.png)
![1-benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3389745.png)
![2-(4-(3-Methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3389748.png)
![4-[(propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B3389766.png)

![4-[(3-ethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B3389773.png)

![3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B3389794.png)
![2-Phenyl-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetic acid](/img/structure/B3389809.png)